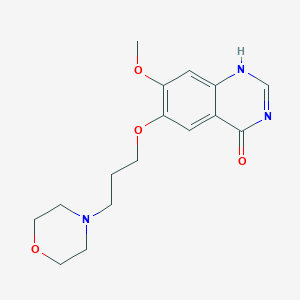

Gefitinib impurity 5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBWLXSYCFZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439401 | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-61-2 | |

| Record name | 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199327-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-6-(3-(4-morpholinyl)propoxy)-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199327612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one; [containing < 0.5 % formamide (EC No 200-842-0)]; [containing ≥ 0.5 % formamide (EC No 200-842-0) ] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YH59H93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib (B1684475) impurity 5, a significant process-related impurity and key intermediate in the synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the physicochemical properties, synthesis, and analytical control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

Gefitinib impurity 5, chemically known as 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one, is a synthetic quinazoline (B50416) derivative.[][2] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 199327-61-2 | [][3][4] |

| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | [] |

| Synonyms | Gefitinib EP Impurity A, Gefitinib USP Related Compound A | [][5] |

| Molecular Formula | C₁₆H₂₁N₃O₄ | [3][4] |

| Molecular Weight | 319.36 g/mol | [][3][4] |

| Appearance | White to off-white solid | [][4][6] |

| Melting Point | 248-250 °C | [] |

| Boiling Point | 519.5 ± 60.0 °C (Predicted) | [][6] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [][6] |

| Purity (Typical) | ≥95% to >99% (HPLC) | [][3][4][7] |

| Storage | Recommended at 2-8°C or -20°C for long-term storage | [3][4][7] |

Synthesis and Logical Workflow

This compound is a known intermediate in the synthesis of Gefitinib.[7] One common synthetic route involves the reaction of a key intermediate with 3-morpholinopropyl chloride. The general workflow from starting materials to the final API, highlighting the position of impurity 5, is depicted below.

Caption: Logical workflow for the synthesis of Gefitinib.

Analytical Methodologies for Identification and Quantification

The control of this compound is crucial, and various analytical methods have been developed for its separation and quantification in the bulk drug. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol is a composite representation based on published methods for the analysis of Gefitinib and its process-related impurities.[8][9]

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 260 nm |

| Injection Volume | 10 µL |

3. Sample and Standard Preparation:

-

Standard Solution: Prepare a standard solution of Gefitinib and its impurities (including impurity 5) at a concentration of approximately 1.0 µg/mL in the mobile phase.

-

Sample Solution: Prepare a solution of the Gefitinib bulk drug at a concentration of 100 µg/mL in the mobile phase.

4. Method Validation Parameters:

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.012 - 0.033 µg/mL |

| Limit of Quantification (LOQ) | 0.04 - 0.10 µg/mL |

| Linearity (Correlation Coefficient, r²) | 0.9991 - 0.9994 |

| Accuracy (Recovery) | 95.99 - 100.55% |

| Precision (%RSD) | < 3% |

5. System Suitability:

-

Inject a solution containing 1.0% of impurities in Gefitinib (100 µg/mL).

-

Evaluate parameters such as retention time, relative retention time, tailing factor, and theoretical plates to ensure the system is performing correctly.[9]

The workflow for the analytical characterization of this compound is outlined in the diagram below.

Caption: Workflow for the analytical characterization of this compound.

Relevance to EGFR Signaling Pathway

Gefitinib is an inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway that regulates cell proliferation and survival.[10] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small cell lung cancer (NSCLC).[9] While the direct biological activity of this compound is not extensively documented, its structural similarity to intermediates in the synthesis of a potent EGFR inhibitor warrants careful control. The pathway targeted by the parent drug, Gefitinib, is illustrated below.

Caption: EGFR signaling pathway inhibited by Gefitinib.

Conclusion

This compound (CAS 199327-61-2) is a critical chemical entity in the manufacturing of Gefitinib. A thorough understanding of its properties, synthesis, and analytical control is paramount for drug development professionals. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.

References

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Gefitinib EP Impurity A | CAS No- 199327-61-2 | Simson Pharma Limited [simsonpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Synthesis Pathway of Gefitinib Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Gefitinib impurity 5, a known process-related impurity and key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Understanding the formation of this impurity is critical for the development of robust and well-controlled manufacturing processes for Gefitinib.

Chemical Identity of this compound

This compound is chemically identified as 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one .[1] Its structure is characterized by a quinazolinone core, a methoxy (B1213986) group at the 7-position, and a morpholinopropoxy side chain at the 6-position.

| Property | Value |

| CAS Number | 199327-61-2[1] |

| Molecular Formula | C₁₆H₂₁N₃O₄[1] |

| Molecular Weight | 319.36 g/mol [1] |

| Appearance | White to off-white solid[1] |

Synthesis Pathway

The primary route for the formation of this compound involves the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with an appropriate morpholinopropylating agent. This reaction is a key step in some reported synthetic routes for Gefitinib itself, making this impurity a critical intermediate to monitor and control.

Below is a diagram illustrating the synthesis pathway of this compound.

References

The Genesis of a Process-Related Impurity: A Technical Guide to the Origin of Gefitinib Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the origin of Gefitinib impurity 5, a critical process-related impurity encountered during the synthesis of the targeted anticancer agent, Gefitinib. Understanding the formation pathways of such impurities is paramount for the development of robust and well-controlled manufacturing processes that ensure the final drug product's purity, safety, and efficacy.

Executive Summary

This compound, chemically identified as 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone , is a known process-related impurity in the synthesis of Gefitinib. This guide reveals that the primary origin of this impurity is its role as a key intermediate in several common synthetic routes. Its presence in the final active pharmaceutical ingredient (API) is predominantly due to the incomplete reaction of this intermediate during the final condensation step with 3-chloro-4-fluoroaniline (B193440). A secondary, though less prominent, potential pathway for its formation is the hydrolysis of the chlorinated intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, under certain process conditions. Control of reaction parameters such as temperature, reaction time, and stoichiometry in the final synthetic step is crucial to minimize the level of this impurity.

Identification and Structure of this compound

This compound is listed in the European Pharmacopoeia (EP) as Gefitinib Impurity A.[1][][3] Its chemical structure and nomenclature are as follows:

| Identifier | Value |

| IUPAC Name | 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone |

| CAS Number | 199327-61-2[1][] |

| Molecular Formula | C₁₆H₂₁N₃O₄[] |

| Molecular Weight | 319.36 g/mol [] |

Synthetic Pathways of Gefitinib and the Role of Impurity 5 as a Key Intermediate

Several synthetic routes for Gefitinib have been reported, many of which utilize 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone as a pivotal intermediate.[4][5] The general synthetic strategy involves the construction of the quinazolinone core, followed by the introduction of the morpholinopropoxy side chain, and finally, the coupling with 3-chloro-4-fluoroaniline.

The following diagram illustrates a common synthetic pathway where this compound (Intermediate II) is a key precursor to the final product.

Origin of this compound in the Final Drug Substance

The presence of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone in the final Gefitinib product can be attributed to two primary mechanisms:

Incomplete Reaction of the Key Intermediate

The most significant source of this compound is the incomplete conversion of this intermediate during the final condensation step with 3-chloro-4-fluoroaniline.[4] Several factors can contribute to an incomplete reaction:

-

Sub-optimal Reaction Kinetics: Insufficient reaction time or temperature can lead to a portion of the intermediate remaining unreacted.

-

Stoichiometric Imbalance: An inadequate amount of 3-chloro-4-fluoroaniline relative to the intermediate will result in unreacted starting material.

-

Impurities in Reactants or Solvents: The presence of impurities in the reactants or solvents can inhibit the reaction.

-

Mixing Issues: In large-scale production, inefficient mixing can lead to localized areas of lower reactant concentration, resulting in an incomplete reaction.

Hydrolysis of the Chloro-Intermediate

A secondary pathway for the formation of this compound is the hydrolysis of the chlorinated intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline. This can occur if water is present during the final condensation step or during work-up procedures. The chloro group at the 4-position of the quinazoline (B50416) ring is susceptible to nucleophilic attack by water, leading to the formation of the corresponding quinazolinone.

The following diagram illustrates the formation pathways of this compound.

Quantitative Data

While specific quantitative data on the levels of impurity 5 can vary significantly depending on the exact synthetic process and controls in place, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide thresholds for reporting and identification of impurities in new drug substances.[6][7] For a drug with a maximum daily dose of over 2g, the reporting threshold is 0.05%.[7] Process optimization studies aim to keep known impurities, such as impurity 5, well below this limit.

One study on the validation of an HPLC method for Gefitinib and its process-related impurities reported the limit of detection (LOD) and limit of quantification (LOQ) for several impurities.[4] Although not explicitly for impurity 5 in a final product analysis, the data highlights the sensitivity of analytical methods used for impurity profiling.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.012–0.033 |

| Limit of Quantification (LOQ) | 0.04–0.10 |

| Table adapted from Chandrashekara et al. (2014).[4] |

Experimental Protocols

Synthesis of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone (this compound)

This protocol is adapted from a reported synthesis of Gefitinib.[8]

Materials:

-

4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol

-

Potassium carbonate (K₂CO₃)

-

4-(3-chloropropyl)morpholine

-

Dimethylformamide (DMF)

Procedure:

-

A solution of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (27.8 g, 87 mmol) and potassium carbonate (24.1 g, 175 mmol) in DMF (500 mL) is stirred at 40 °C for 20 minutes.

-

4-(3-chloropropyl)morpholine is added to the mixture.

-

The reaction mixture is heated to 80 °C for 12 hours under an Argon atmosphere.

-

The progress of the reaction is monitored by HPLC.

-

Upon completion, the reaction mixture is poured into an ice/water mixture and extracted with ethyl acetate (B1210297) (4 x 150 mL).

-

The combined organic layers are dried and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.

Analytical Method for Quantification of Gefitinib and Its Impurities by HPLC

This protocol is based on a validated stability-indicating HPLC method.[4][6]

Chromatographic Conditions:

-

Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[4]

-

Mobile Phase: A mixture of 130 mM ammonium (B1175870) acetate and acetonitrile (B52724) (63:37, v/v), with the pH adjusted to 5.0.[4]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm[9]

-

Column Temperature: 30 °C

Sample Preparation:

-

Standard solutions of Gefitinib and its impurities are prepared by dissolving known amounts in the mobile phase.

-

For the analysis of a bulk drug sample, a solution of known concentration (e.g., 1000 µg/mL) is prepared in the mobile phase.[6]

Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]

The following diagram illustrates a general experimental workflow for the analysis of Gefitinib impurities.

Conclusion

The origin of this compound is intrinsically linked to its role as a key intermediate in the synthesis of the active pharmaceutical ingredient. Its presence in the final product is primarily a result of an incomplete final condensation reaction. A thorough understanding of the reaction kinetics and the implementation of stringent in-process controls are essential to minimize the levels of this and other process-related impurities. The use of validated, high-sensitivity analytical methods is critical for the accurate monitoring and control of the impurity profile of Gefitinib, ensuring a safe and effective therapeutic agent.

References

- 1. 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ukm.my [ukm.my]

- 6. scitechnol.com [scitechnol.com]

- 7. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Gefitinib Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gefitinib (B1684475) Impurity 5, a critical process-related impurity in the manufacturing of the anti-cancer drug Gefitinib. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the relevant biological context of its parent compound, Gefitinib.

Core Data Presentation

Gefitinib Impurity 5, officially designated as Gefitinib Impurity A in the European Pharmacopoeia (EP) and Gefitinib Related Compound A in the United States Pharmacopeia (USP), is a key substance for quality control in the production of Gefitinib.[1][2] Its consistent monitoring is crucial for ensuring the safety and efficacy of the final drug product.

| Identifier | Value | Reference |

| Chemical Name | 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one | [2] |

| Synonyms | Gefitinib EP Impurity A, Gefitinib USP Related Compound A | [1][2] |

| CAS Number | 199327-61-2 | [1] |

| Molecular Formula | C₁₆H₂₁N₃O₄ | [1][2] |

| Molecular Weight | 319.36 g/mol | [1][2] |

Experimental Protocols

The accurate quantification of this compound is paramount. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed below, based on established analytical procedures for Gefitinib and its related substances.[3][4][5]

Objective: To separate and quantify this compound in a bulk sample of Gefitinib.

1. Materials and Reagents:

-

Gefitinib reference standard

-

This compound reference standard

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

2. Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm i.d.; 5 µm particle size)[3][4][5]

-

Mobile Phase: A mixture of 130 mM ammonium acetate buffer (pH adjusted to 5.0 with orthophosphoric acid) and acetonitrile in a 63:37 (v/v) ratio.[3][4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: Photodiode Array (PDA) detector set at a wavelength of 248 nm.[6]

-

Injection Volume: 10 µL[6]

3. Preparation of Solutions:

-

Buffer Preparation: Dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 130 mM solution. Adjust the pH to 5.0 using orthophosphoric acid.

-

Standard Stock Solution: Accurately weigh and dissolve the Gefitinib and this compound reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).

-

Spiked Sample Solution: Prepare a solution of the Gefitinib bulk drug in the mobile phase (e.g., 2000 µg/mL).[4] Spike this solution with a known concentration of the this compound standard solution to a level relevant for impurity profiling (e.g., 0.15% w/w).[7]

4. Method Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrated by the separation of the impurity peak from the main Gefitinib peak and any other process-related impurities. Forced degradation studies can further confirm peak purity.[4]

-

Linearity: Assessed by analyzing a series of dilutions of the impurity standard over a concentration range (e.g., 0.1 to 2.0 µg/mL).[5]

-

Accuracy: Determined by the recovery of a known amount of the impurity spiked into the bulk drug sample at different concentration levels.[5]

-

Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different equipment).[3]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]

Mandatory Visualizations

The following diagrams illustrate the biological context of Gefitinib's mechanism of action and a typical analytical workflow for impurity determination.

Caption: Gefitinib inhibits the EGFR signaling pathway.

Caption: Workflow for pharmaceutical impurity analysis.

References

- 1. Gefitinib Related Compound A Reference Standard CAS 199327-61-2 [sigmaaldrich.com]

- 2. Gefitinib EP Impurity A (Gefitinib USP Related Compound A) [cymitquimica.com]

- 3. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. scitechnol.com [scitechnol.com]

An In-depth Technical Guide on the Origin of Gefitinib Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Gefitinib impurity 5 (also known as Gefitinib Impurity A), a critical compound in the manufacturing and quality control of the anti-cancer drug Gefitinib. This document outlines the primary pathway for its presence in the final drug substance, explores potential degradation pathways, and provides detailed experimental protocols for its analysis.

Executive Summary

This compound, identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one (CAS No. 199327-61-2), is a well-characterized process-related impurity in the synthesis of Gefitinib. Its primary origin is as a key intermediate in the final step of several common synthetic routes. While Gefitinib is known to degrade under stress conditions, particularly acid and base hydrolysis, the formation of impurity 5 as a degradation product is not definitively established in the current scientific literature. Therefore, its presence in the final drug product is most likely attributable to incomplete reaction or inadequate purification during manufacturing.

Chemical Structures

| Compound | Structure |

| Gefitinib |

|

| This compound |

|

| Chemical Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | Chemical Name: 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one |

| CAS No: 184475-35-2 | CAS No: 199327-61-2 |

| Molecular Formula: C₂₂H₂₄ClFN₄O₃ | Molecular Formula: C₁₆H₂₁N₃O₄ |

| Molecular Weight: 446.90 g/mol | Molecular Weight: 319.36 g/mol |

Pathways to the Formation of this compound

Primary Pathway: Process-Related Impurity

This compound is a crucial intermediate in the synthesis of Gefitinib. The final step in many synthetic routes involves the condensation of impurity 5 with 3-chloro-4-fluoroaniline.

The presence of this impurity in the final Gefitinib active pharmaceutical ingredient (API) is typically due to:

-

Incomplete Reaction: The condensation reaction not proceeding to completion.

-

Inadequate Purification: Failure to remove the unreacted intermediate during the purification of the final product.

Potential Degradation Pathway: Hydrolysis

Gefitinib has been shown to be susceptible to degradation under hydrolytic conditions (acidic and basic). A plausible, though not definitively proven, degradation pathway for the formation of this compound is the hydrolysis of the C4-N bond of the quinazoline (B50416) ring.

Forced degradation studies have demonstrated that Gefitinib degrades significantly under acidic and basic stress, but the specific identification of impurity 5 as a resultant degradant is not consistently reported in the literature. Some studies have observed a "prominent degradant" under these conditions without confirming its identity as impurity 5. Conversely, at least one study reported no change in purity under acidic and basic conditions, suggesting that the reaction conditions are critical to the degradation profile.

Quantitative Data from Forced Degradation Studies

The following table summarizes findings from forced degradation studies on Gefitinib. It is important to note that while degradation is observed, the explicit quantification of this compound as a degradation product is generally absent in the reviewed literature.

| Stress Condition | Reagents and Conditions | % Degradation of Gefitinib | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 5N HCl at 80°C for 1 hour | Significant degradation | Unspecified degradants | |

| Base Hydrolysis | 5N NaOH at 80°C for 1 hour | Significant degradation | Unspecified degradants | |

| Oxidative | 5% H₂O₂ at 80°C for 1 hour | Sensitive, three degradants observed | N-Oxide of Gefitinib | |

| Thermal | Heating at 80°C for 8 hours | No degradation observed | - | |

| Photolytic | 1.2 million lux hours and 200 watt hours/square meter | No degradation observed | - |

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a composite based on methodologies described in the literature.

Objective: To investigate the stability of Gefitinib under various stress conditions.

Materials:

-

Gefitinib API

-

Hydrochloric Acid (5N and 1N)

-

Sodium Hydroxide (5N and 1N)

-

Hydrogen Peroxide (5% and 30%)

-

HPLC grade water, acetonitrile, and methanol (B129727)

-

Buffer salts (e.g., ammonium (B1175870) acetate)

-

HPLC system with a PDA or UV detector and a C18 or C8 column

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 5N HCl.

-

Heat the mixture at 80°C for 1 hour.

-

Cool the solution and neutralize it with an appropriate volume of 5N NaOH.

-

Dilute to a final concentration with mobile phase.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 5N NaOH.

-

Heat the mixture at 80°C for 1 hour.

-

Cool the solution and neutralize it with an appropriate volume of 5N HCl.

-

Dilute to a final concentration with mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.

-

Keep the solution

-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification, characterization, and quantification of process-related impurities of Gefitinib (B1684475). Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for the safety and efficacy of the final drug product. This document details the common impurities, the analytical methodologies for their detection, and the underlying signaling pathways affected by the drug.

Introduction to Gefitinib and the Imperative of Impurity Profiling

Gefitinib is a targeted anti-cancer agent used primarily in the treatment of non-small cell lung cancer (NSCLC).[1][2] It functions as a tyrosine kinase inhibitor by selectively targeting the epidermal growth factor receptor (EGFR), a key protein in cell proliferation and survival signaling pathways.[1][3] The synthesis of a complex molecule like Gefitinib is a multi-step process, and at each stage, there is a potential for the formation of impurities. These can include unreacted starting materials, intermediates, by-products, and degradation products.[4][5] Regulatory bodies like the U.S. FDA mandate that any impurity present at a level greater than 0.1% must be identified and quantified using validated analytical methods to ensure the safety and quality of the drug.[4]

Gefitinib Synthesis and Associated Impurities

The synthesis of Gefitinib can be achieved through various routes, often starting from materials like isovanillin (B20041) or 6,7-dimethoxy quinazolin-4-one.[4] A common synthetic pathway involves the construction of the quinazoline (B50416) core, followed by the addition of the morpholinopropoxy side chain and final condensation with 3-chloro-4-fluoroaniline.[4][6]

Several process-related impurities have been identified, arising from different stages of the synthesis. These include:

-

Starting Material Carryover: Residuals of initial reactants.

-

Intermediate Impurities: Unreacted intermediates from preceding steps.

-

By-products: Formed from side reactions during the synthesis.

-

Degradation Products: Formed during manufacturing or storage under stress conditions like oxidation, hydrolysis, or photolysis.[7][8][9]

A list of some known Gefitinib impurities is provided below:

| Impurity Name | Molecular Formula | Molecular Weight | Reference |

| O-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | 432.88 | [10] |

| Gefitinib N-Oxide | C₂₂H₂₃ClFN₄O₄ | 447.89 | [8][11] |

| O-Desmorpholinopropyl Gefitinib | C₁₅H₁₁ClFN₃O₂ | 319.72 | [12] |

| N-(3-Morpholinopropyl) Gefitinib | C₂₉H₃₇ClFN₅O₄ | 574.09 | [13] |

| Gefitinib 3,4-Difluoro Impurity | C₂₂H₂₄F₂N₄O₃ | 430.46 | [11] |

| N-(3-Chloro-4-fluorophenyl)-7-methoxy-5-(3-morpholinopropoxy)quinazolin-4-amine | C₂₂H₂₄ClFN₄O₃ | 446.91 | [14] |

| Gefitinib Nitroso Impurity | C₂₂H₂₃ClFN₅O₄ | 475.91 | [12] |

| Gefitinib 4-Desfluoro Hydrochloride Impurity | C₂₂H₂₆Cl₂N₄O₃ | 465.37 | [12] |

Experimental Protocols for Impurity Identification

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive identification and quantification of Gefitinib impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for separating Gefitinib from its impurities.

Typical Experimental Protocol:

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[4][7][15]

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size).[4][7][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) is commonly used.[4][15][16] A typical ratio is 63:37 (v/v) of buffer to acetonitrile.[4][15][16]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 30°C.[18]

-

Injection Volume: 10 µL.[18]

-

Sample Preparation: The Gefitinib sample is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration (e.g., 1 mg/mL).[18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of unknown impurities by providing mass information.

Typical Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole mass spectrometer.[7]

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.[7]

-

Mass Analysis: Full scan mode is used to detect all ions, and product ion scans (MS/MS) are used to elucidate the structure of the impurities.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.[7][9]

Experimental Protocol:

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 40-80°C).[6][8][17]

-

Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH or 2N NaOH) at an elevated temperature (e.g., 60-80°C).[8][17][19]

-

Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3-5% hydrogen peroxide) at an elevated temperature.[8][17] Gefitinib has been found to be particularly sensitive to oxidation.[7]

-

Thermal Degradation: The drug substance is subjected to high temperatures.[9][19]

-

Photolytic Degradation: The drug is exposed to UV light (e.g., 254 nm).[8][9]

The stressed samples are then analyzed by HPLC or LC-MS to identify and quantify the resulting degradants.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated RP-HPLC method for the analysis of Gefitinib and its process-related impurities.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [2][4][15]

| Compound | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Gefitinib | 0.999 | 0.012-0.033 | 0.04-0.10 |

| Process-Related Impurities | 0.9991–0.9994 | 0.012-0.033 | 0.04-0.10 |

Table 2: Accuracy (Recovery %) [2][4][15]

| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Gefitinib | 98.26–99.90 | 0.30–1.35 |

| Process-Related Impurities | 95.99–100.55 | 0.26–2.59 |

Gefitinib Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[3] EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[3] This phosphorylation event triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks this autophosphorylation, thereby inhibiting the activation of these downstream pathways and leading to reduced cancer cell proliferation and apoptosis.[3]

Visualizations

Gefitinib Synthesis and Impurity Formation

Caption: Simplified Gefitinib synthesis showing potential impurity entry points.

Experimental Workflow for Impurity Identification

Caption: Workflow for the identification and quantification of Gefitinib impurities.

EGFR Signaling Pathway and Gefitinib's Mechanism of Action

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The rigorous identification and control of process-related impurities are fundamental to ensuring the quality, safety, and efficacy of Gefitinib. A combination of advanced analytical techniques, including RP-HPLC and LC-MS, coupled with forced degradation studies, allows for the comprehensive characterization of the impurity profile. Validated analytical methods with high precision and accuracy are essential for the reliable quantification of these impurities, ensuring that the final drug product meets stringent regulatory standards. Understanding the synthesis and degradation pathways of Gefitinib is crucial for developing robust manufacturing processes that minimize impurity formation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 10. Gefitinib Archives - Analytica Chemie [analyticachemie.in]

- 11. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researcher.manipal.edu [researcher.manipal.edu]

- 17. rjptonline.org [rjptonline.org]

- 18. benchchem.com [benchchem.com]

- 19. ijpcbs.com [ijpcbs.com]

Characterization of Gefitinib Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Gefitinib's degradation products. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Understanding its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality. This document details the identification of its principal degradation products, the experimental protocols for forced degradation studies, and the analytical methodologies for their characterization.

Introduction to Gefitinib Stability

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. Forced degradation studies are essential to identify potential degradants that may arise during manufacturing, storage, and administration. These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.

Identified Degradation Products of Gefitinib

Forced degradation studies have revealed several degradation products of Gefitinib. The most significant and well-characterized degradants are formed under acidic and oxidative conditions.

Structure and Characterization

Three novel degradation products have been isolated and structurally elucidated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)[1][2].

-

GFT-DP1 (Acid Degradation Product):

-

GFT-DP2 (Oxidative Degradation Product):

-

GFT-DP3 (Oxidative Degradation Product):

Another significant degradation product identified, particularly under oxidative stress, is Gefitinib N-oxide [3].

Quantitative Analysis of Degradation

The extent of Gefitinib degradation varies depending on the stressor and the conditions applied. The following tables summarize the quantitative data on the degradation of Gefitinib under different forced degradation conditions.

Table 1: Summary of Gefitinib Degradation under Various Stress Conditions

| Stress Condition | Reagent and Conditions | % Degradation of Gefitinib | Retention Time of Degradation Product(s) (min) | Reference |

| Acidic Degradation | 0.1 N HCl | 3.27% | 3.850 | |

| Alkaline Degradation | 0.1 N NaOH | 1.83% | 3.857 | [4] |

| Oxidative Degradation | 3% H₂O₂ | 5.24% | 3.838 | [4] |

| Thermal Degradation | Not specified | Not significant | - | [2] |

| Photolytic Degradation | Not specified | Not significant | - | [1][2] |

Note: The percentage of degradation refers to the parent drug, Gefitinib. Quantitative data for the individual yield of each degradation product is not consistently reported across studies.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of Gefitinib degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate the degradation products under controlled stress conditions.

Objective: To produce a sufficient amount of degradation products for identification and to assess the stability-indicating nature of the analytical method.

General Procedure:

-

Prepare a stock solution of Gefitinib in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Subject the stock solution to various stress conditions as detailed below.

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute the stressed samples to a suitable concentration for analysis.

Stress Conditions:

-

Acidic Hydrolysis: Treat the Gefitinib solution with 5N HCl and heat at 80°C for 1 hour[5]. Alternatively, use 0.1 N HCl at 40°C for 24 hours[6].

-

Alkaline Hydrolysis: Treat the Gefitinib solution with 5N NaOH and heat at 80°C for 1 hour[5]. Alternatively, use 0.1 N NaOH at 40°C for 24 hours[6].

-

Oxidative Degradation: Treat the Gefitinib solution with 5% H₂O₂ and heat at 80°C for 1 hour[5]. Alternatively, use 3% v/v H₂O₂ at 40°C for 24 hours[6].

-

Thermal Degradation: Expose a solid sample of Gefitinib to dry heat at a specified temperature (e.g., 105°C) for a defined period.

-

Photolytic Degradation: Expose the Gefitinib solution to UV light (e.g., ≥200 Wh/m²) in a photostability chamber for a defined period[6].

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating Gefitinib from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3.6) and acetonitrile (B52724) (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Retention Time of Gefitinib | 4.179 min |

| Reference | [4] |

Structural Elucidation: LC-MS/MS and NMR

For the definitive identification of degradation products, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) is employed.

-

LC-MS/MS: This technique is used to determine the molecular weight of the degradation products and to obtain fragmentation patterns that aid in structural elucidation. An ESI-QTOF-MS system can be used for this purpose[7].

-

NMR: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed on isolated degradation products to confirm their exact chemical structure[1][2].

Visualizations

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Caption: Gefitinib inhibits the EGFR signaling pathway.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the typical workflow for conducting forced degradation studies of Gefitinib.

Caption: Workflow for Gefitinib forced degradation studies.

Conclusion

This technical guide has summarized the current knowledge on the degradation products of Gefitinib. The identification of key degradants under various stress conditions, supported by robust analytical methodologies, is critical for the development of stable and safe pharmaceutical formulations of Gefitinib. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further research focusing on the quantification of individual degradation products and their potential pharmacological or toxicological effects is recommended.

References

An In-depth Technical Guide to the Spectral Data and Characterization of Gefitinib Impurity 5

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the identification and characterization of Gefitinib (B1684475) impurity 5. The document is intended for researchers, scientists, and drug development professionals working on the analysis of Gefitinib and its related substances.

Introduction to Gefitinib and its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer.[1] The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Therefore, the identification, quantification, and control of these impurities are critical aspects of drug development and manufacturing. Gefitinib impurity 5 is a process-related impurity that may arise during the synthesis of Gefitinib.

Identification of this compound

This compound is chemically identified as 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one.[2][3] Key identification parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one | [2][3] |

| CAS Number | 199327-61-2 | [2][3] |

| Molecular Formula | C16H21N3O4 | [2][3] |

| Molecular Weight | 319.36 g/mol | [2][3] |

Spectral Data of this compound

The following tables summarize the spectral data for this compound. It is important to note that publicly available, detailed raw spectral data for this specific impurity is limited. The data presented here is representative and compiled from typical values for similar functional groups and structural motifs. For definitive identification, it is recommended to acquire and analyze a certified reference standard.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)

While a Certificate of Analysis for this compound mentions that the 1H NMR spectrum is "Consistent with structure," specific chemical shift data is not publicly available.[2] The following table provides an illustrative representation of the expected 1H and 13C NMR spectral data based on the known chemical structure.

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-2 |

| ~7.5 | s | 1H | H-5 |

| ~7.1 | s | 1H | H-8 |

| ~4.2 | t | 2H | -O-CH2- |

| ~4.0 | s | 3H | -OCH3 |

| ~3.7 | t | 4H | Morpholine -CH2-O- |

| ~2.5 | t | 4H | Morpholine -CH2-N- |

| ~2.6 | t | 2H | -N-CH2- |

| ~2.1 | m | 2H | -CH2-CH2-CH2- |

Table 2: Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C-4) |

| ~155 | C-7 |

| ~150 | C-8a |

| ~145 | C-6 |

| ~140 | C-2 |

| ~115 | C-5 |

| ~110 | C-4a |

| ~105 | C-8 |

| ~68 | -O-CH2- |

| ~67 | Morpholine -CH2-O- |

| ~56 | -OCH3 |

| ~54 | Morpholine -CH2-N- |

| ~53 | -N-CH2- |

| ~26 | -CH2-CH2-CH2- |

3.2. Mass Spectrometry (MS) Data (Illustrative)

Mass spectrometry is a crucial technique for confirming the molecular weight of impurities. The expected mass spectrum for this compound would show a prominent peak corresponding to its molecular ion.

Table 3: Illustrative Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 320.16 | [M+H]⁺ |

| 342.14 | [M+Na]⁺ |

3.3. Infrared (IR) Spectroscopy Data (Illustrative)

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Illustrative Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (amide) |

| ~2950 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (amide) |

| ~1620 | C=N stretch |

| ~1500 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

| ~1100 | C-N stretch |

Experimental Protocols for Impurity Characterization

The characterization and quantification of Gefitinib and its impurities are typically performed using a combination of chromatographic and spectroscopic techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reverse-phase HPLC method is essential for the separation and quantification of Gefitinib and its process-related impurities.[4][5]

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.[4][5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 130 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4][5]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of approximately 250-332 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[6]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Ionization Mode: Positive ion electrospray ionization is typically used to generate protonated molecular ions [M+H]⁺.[6]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used for mass determination.

-

Data Analysis: The mass spectra of the eluted peaks are analyzed to determine the molecular weights of the impurities.

4.3. Spectroscopic Analysis (NMR, IR)

-

Sample Preparation: For NMR and IR analysis, the impurity needs to be isolated and purified, often by preparative HPLC.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The chemical shifts, coupling constants, and integration values are used to elucidate the chemical structure.

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[7][8][9]

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Impurity Identification

The following diagram illustrates a general workflow for the identification and characterization of impurities in a drug substance like Gefitinib.

Caption: General experimental workflow for impurity identification and characterization.

References

- 1. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 9. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of Gefitinib Impurity 5: A Technical Overview and Proposed Research Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Gefitinib (B1684475) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), functioning as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide focuses on a significant process-related impurity, Gefitinib Impurity 5, also identified as Gefitinib EP Impurity A. While direct biological activity data for this specific impurity is not extensively available in public literature, this document aims to provide a comprehensive overview of its chemical identity, the biological context derived from its parent compound and core chemical scaffold, and a proposed framework for its biological characterization.

Identification and Chemical Structure of this compound

This compound is chemically known as 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one , with the Chemical Abstracts Service (CAS) number 199327-61-2 . It is recognized by the European Pharmacopoeia as "Gefitinib Impurity A".[1][2][3]

Structurally, this impurity shares the quinazoline (B50416) core and the morpholinopropoxy side chain with the parent Gefitinib molecule. However, it critically lacks the N-(3-chloro-4-fluorophenyl) group, which is essential for the high-affinity interaction of Gefitinib with the ATP-binding pocket of the EGFR kinase domain.

| Feature | Gefitinib | This compound |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine | 7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one |

| CAS Number | 184475-35-2 | 199327-61-2 |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | C₁₆H₂₁N₃O₄ |

| Core Scaffold | Quinazoline | Quinazolin-4(3H)-one |

| Key Pharmacophore | N-(3-chloro-4-fluorophenyl)anilino group | Absent |

| Side Chain | 7-methoxy-6-[3-(morpholin-4-yl)propoxy] | 7-methoxy-6-[3-(morpholin-4-yl)propoxy] |

Biological Context: The Parent Compound - Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] EGFR is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, including NSCLC, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Gefitinib competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting receptor autophosphorylation and downstream signaling. This blockade of the Ras signal transduction cascade can induce apoptosis (programmed cell death) in cancer cells.[4]

Potential Biological Activity of the Quinazolin-4(3H)-one Scaffold

While specific data on this compound is lacking, its core structure, quinazolin-4(3H)-one, is a well-known scaffold in medicinal chemistry with a broad range of biological activities. Numerous derivatives of this scaffold have been investigated and developed as therapeutic agents, particularly in oncology.

Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5][6] The mechanisms of action for these compounds can be diverse, including but not limited to:

-

Kinase Inhibition: Some derivatives have been shown to inhibit other kinases besides EGFR, such as VEGFR or Aurora Kinase A.[5][7]

-

Tubulin Polymerization Inhibition: Certain quinazolinones act as tumor-vascular disrupting agents by interfering with tubulin polymerization.[8]

-

USP7 Inhibition: Novel quinazolin-4(3H)-one derivatives have been identified as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a target in cancer therapy.[9]

Given its structural similarity to these biologically active molecules, it is plausible that this compound may possess some level of cytotoxic or other biological activity, although likely at a much lower potency than Gefitinib due to the absence of the key EGFR-binding moiety. Its presence in the final drug product, therefore, warrants a thorough biological characterization to ensure it does not contribute to the overall toxicity or side-effect profile of Gefitinib.

Proposed Experimental Framework for Biological Characterization

To address the gap in knowledge regarding the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a proposed strategy for its comprehensive in vitro evaluation.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the workflow.

4.1.1. Biochemical EGFR Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound against the EGFR tyrosine kinase.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.

-

Recombinant human EGFR kinase domain is incubated with a biotinylated poly-GT peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations (e.g., from 1 nM to 100 µM). Gefitinib is used as a positive control.

-

The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of EDTA.

-

A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the level of substrate phosphorylation.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

4.1.2. Cell Viability and Cytotoxicity Assay

-

Objective: To assess the effect of this compound on the viability of NSCLC cell lines with different EGFR statuses.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

-

NSCLC cell lines (e.g., A549 - EGFR wild-type; HCC827 - EGFR mutant, Gefitinib-sensitive; H1975 - EGFR T790M mutant, Gefitinib-resistant) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Gefitinib is used as a positive control, and DMSO as a vehicle control.

-

After the incubation period, MTT reagent is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control, and IC₅₀ values are determined.

-

4.1.3. Western Blot for EGFR Pathway Modulation

-

Objective: To determine if this compound can inhibit EGFR phosphorylation and downstream signaling in intact cells.

-

Methodology:

-

HCC827 cells are serum-starved and then treated with various concentrations of this compound for 2 hours.

-

Cells are then stimulated with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the effect of the impurity on protein phosphorylation.

-

Conclusion

This compound (7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one) is a known process-related impurity of the anticancer drug Gefitinib. While it lacks the critical anilino-quinazoline pharmacophore responsible for potent EGFR inhibition, its quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, associated with a range of biological activities. Currently, there is a significant lack of public data on the specific biological effects of this impurity. The proposed experimental framework provides a clear and robust strategy to characterize its potential for kinase inhibition, cytotoxicity, and modulation of cell signaling pathways. Such studies are imperative to fully understand the safety and quality profile of Gefitinib and to ensure that its impurities do not pose a risk to patients.

References

- 1. Gefitinib EP Impurity A | 199327-61-2 [chemicea.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one [lgcstandards.com]

- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Gefitinib Impurity 5

Introduction

Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the purity of Gefitinib is critical to its safety and efficacy. Regulatory bodies require that impurities in drug substances be identified and quantified using validated analytical methods. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Gefitinib Impurity 5.

This compound, chemically identified as 7-Methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4(3H)-one[1][2], is a known process-related impurity. The method described herein is designed for use by researchers, scientists, and drug development professionals for the routine quality control and stability testing of Gefitinib.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents

-

Gefitinib Reference Standard (>99.5% purity)

-

This compound Reference Standard (>99.0% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) Acetate (B1210297) (Analytical grade)

-

Water (HPLC grade)

-

Acetic Acid (Glacial, Analytical grade)

-

Hydrochloric Acid (37%, Analytical grade)

-

Sodium Hydroxide (Pellets, Analytical grade)

-

Hydrogen Peroxide (30%, Analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[3][4][5] |

| Mobile Phase | 10 mM Ammonium Acetate buffer (pH 6.5, adjusted with acetic acid) and Acetonitrile in a 63:37 (v/v) ratio[4] |

| Flow Rate | 1.0 mL/min[4][6] |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm[4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 45 minutes[4] |

Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare the 10 mM Ammonium Acetate buffer, dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon filter before use. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.

2.3.2. Standard Solution Preparation

-

Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Impurity 5 Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Spiked Standard Solution (for System Suitability and Specificity): Prepare a solution containing 100 µg/mL of Gefitinib and 0.15 µg/mL of Impurity 5 by diluting the respective stock solutions with the mobile phase.

2.3.3. Sample Solution Preparation

Accurately weigh about 25 mg of the Gefitinib sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 1000 µg/mL.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Gefitinib API.[4][6][7][8]

-

Acid Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N HCl and reflux at 80°C for 1 hour.[4] Neutralize the solution with 5N NaOH and dilute with the mobile phase before injection.

-

Base Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5N NaOH and reflux at 80°C for 1 hour.[4] Neutralize the solution with 5N HCl and dilute with the mobile phase before injection.

-

Oxidative Degradation: To 1 mL of the Gefitinib stock solution, add 1 mL of 5% H₂O₂ and keep at 80°C for 1 hour.[4] Dilute with the mobile phase before injection.

-

Thermal Degradation: Keep the solid Gefitinib API in an oven at 105°C for 24 hours. Prepare a sample solution as described in section 2.3.3.

-

Photolytic Degradation: Expose the Gefitinib API to UV light (254 nm) for 48 hours. Prepare a sample solution as described in section 2.3.3.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Gefitinib) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Gefitinib) | ≥ 2000 | > 5000 |

| Resolution (between Gefitinib and Impurity 5) | ≥ 2.0 | > 3.0 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |

Table 3: Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Gefitinib | 50 - 1500 | > 0.999 |

| Impurity 5 | 0.05 - 2.0 | > 0.999 |

Table 4: Accuracy (Recovery)

| Analyte | Spiking Level | Mean Recovery (%) | %RSD |

| Impurity 5 | LOQ | 98.5 | 1.5 |

| 100% | 101.2 | 0.8 | |

| 150% | 99.8 | 1.1 |

Table 5: Precision

| Precision Type | Analyte | %RSD |

| Repeatability (n=6) | Impurity 5 | < 2.0% |

| Intermediate Precision (n=6) | Impurity 5 | < 2.5% |

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Impurity 5 | 0.015 | 0.05 |

Workflow and Diagrams

The following diagram illustrates the overall workflow for the analysis of this compound.

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in bulk drug substance. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability monitoring of Gefitinib.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. academic.oup.com [academic.oup.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

Application Notes and Protocols for UPLC-MS/MS Analysis of Gefitinib and its Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (B1684475) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[2] The efficacy and safety of Gefitinib are dependent on its purity and the profile of its related substances. Therefore, a robust and sensitive analytical method is crucial for the quantification of Gefitinib and its impurities in bulk drug substances, pharmaceutical formulations, and biological matrices.

This document provides detailed application notes and protocols for the analysis of Gefitinib and its impurities using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and speed, making it ideal for the demanding requirements of pharmaceutical analysis.

Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and inhibiting downstream signaling, thereby leading to a reduction in tumor cell proliferation and survival.[2][3]

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of Gefitinib and its metabolites from plasma samples.[4]

Materials:

-

Human plasma

-

Methanol (B129727) (HPLC grade)

-

Internal Standard (IS) solution (e.g., Gefitinib-d6)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

-